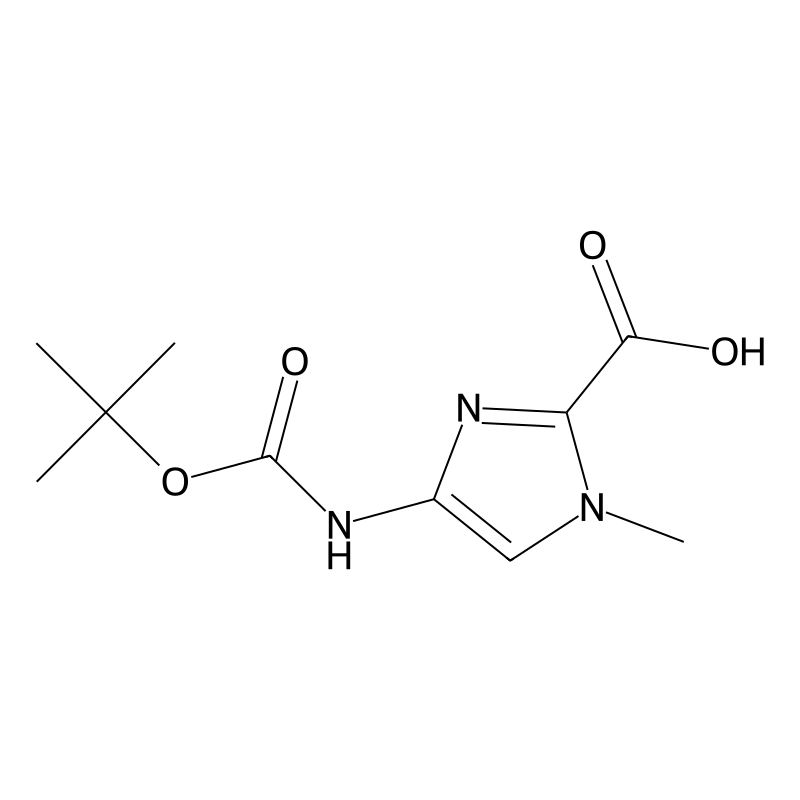

4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Building Block for Drug Synthesis:

-((tert-Butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxylic acid (often abbreviated as Boc-Me-His-COOH) is a valuable building block in the synthesis of various drugs. Its chemical structure allows for its incorporation into the final drug molecule, often contributing specific functionalities or properties. Studies have shown its application in the synthesis of:

- Antimicrobial peptides: Boc-Me-His-COOH has been used to create novel antimicrobial peptides with enhanced activity against various bacterial strains, including multidrug-resistant bacteria. Source: )

- Antagonists for G protein-coupled receptors (GPCRs): This compound serves as a building block for the synthesis of specific GPCR antagonists, which are molecules that block the activity of these receptors. GPCRs are involved in various physiological processes, and their modulation can be a target for therapeutic intervention in different diseases. Source: )

Tool in Protein Structure and Function Studies:

Boc-Me-His-COOH finds application in biochemical research, particularly in studying protein structure and function. Its use can be categorized into two main areas:

- Peptide Synthesis and Analysis: This compound can be used to synthesize specific peptide sequences containing a histidine residue with a protected side chain. These peptides can then be studied to understand how they interact with other molecules or how they fold into specific conformations. Source: )

- Probe for Studying Histidine Function in Proteins: By incorporating Boc-Me-His-COOH into specific sites within a protein, researchers can probe the role of the histidine residue in protein function. The protected side chain can be later deprotected under specific conditions, allowing for the controlled introduction of different functionalities and studying their impact on protein activity. Source: )

4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxylic acid is a chemical compound with the molecular formula C₁₀H₁₅N₃O₄ and a molecular weight of 241.24 g/mol. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to a 1-methyl-1H-imidazole ring and a carboxylic acid functional group. The compound is typically a solid at room temperature and is used in various chemical and biological applications due to its unique structure and properties .

- Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic or basic conditions, allowing the amino group to be exposed for further reactions.

- Esterification: The carboxylic acid can react with alcohols to form esters, which can be useful in synthesizing derivatives.

- Coupling Reactions: The amino group can participate in amide bond formation with activated carboxylic acids, facilitating the synthesis of peptides or other complex molecules.

4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxylic acid has shown potential biological activities, particularly in medicinal chemistry:

- Antimicrobial Properties: Some studies indicate that imidazole derivatives exhibit antimicrobial activity, making this compound a candidate for further investigation in drug development.

- Enzyme Inhibition: The structure may interact with specific enzymes, potentially serving as an inhibitor or modulator in biochemical pathways.

The synthesis of 4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxylic acid typically involves several steps:

- Formation of the Imidazole Ring: Starting from appropriate precursors, the imidazole ring can be constructed using cyclization reactions.

- Introduction of the Carboxylic Acid Group: This can be achieved through oxidation or carboxylation reactions on suitable intermediates.

- Boc Protection: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base, ensuring that it remains unreactive during subsequent reactions.

This compound finds applications in various fields:

- Pharmaceutical Development: Its unique structure allows for modifications that can lead to new drug candidates.

- Chemical Research: It serves as an intermediate in the synthesis of other compounds or as a model for studying imidazole chemistry.

- Bioconjugation: The reactive groups present can be utilized for attaching biomolecules, aiding in the development of targeted therapies.

Interaction studies involving 4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxylic acid focus on its binding affinity and reactivity with biological targets:

- Protein Binding: Investigations into how this compound interacts with specific proteins can reveal its potential as a therapeutic agent.

- Receptor Interaction: Studies may also explore its effects on various receptors, contributing to understanding its biological mechanisms.

Several compounds share structural similarities with 4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxylic acid. Here are some notable examples:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| Methyl 4-((tert-butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxylate | 500701-36-0 | 0.98 | Methyl ester form |

| Ethyl 4-((tert-butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxylate | 128293-63-0 | 0.97 | Ethyl ester form |

| 4-(4-((tert-butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxamido)-1-methyl-1H-imidazole-2-carboxylic acid | 502170-49-2 | 0.90 | Contains an additional amide group |

| tert-Butyl (1-methyl-1H-imidazol-4-yl)carbamate | 128293-71-0 | 0.81 | Carbamate structure |

These compounds highlight the versatility and potential modifications available within this class of imidazole derivatives, allowing for tailored applications in pharmacology and biochemistry. Each compound's unique features contribute to its distinct reactivity and biological profile, setting them apart from one another while sharing foundational structural characteristics.

Systematic Nomenclature and Structural Representation

The compound is systematically named 4-[(tert-butoxycarbonyl)amino]-1-methyl-1H-imidazole-2-carboxylic acid, adhering to IUPAC nomenclature conventions. Its structural framework consists of:

- Imidazole core: A five-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.

- Substituents:

- Position 1: A methyl group (-CH₃) attached to the nitrogen atom.

- Position 2: A carboxylic acid group (-COOH) directly bonded to the imidazole ring.

- Position 4: A tert-butoxycarbonyl (Boc)-protected amino group (-NH-C(O)-O-C(CH₃)₃).

The tert-butoxycarbonyl group serves as a temporary protecting moiety for the amine, enhancing stability during synthesis and reactions.

Structural Representation

| Component | Position | Functional Group |

|---|---|---|

| Imidazole ring | Core | Aromatic heterocycle |

| Methyl group | 1 | -CH₃ |

| Carboxylic acid | 2 | -COOH |

| Boc-protected amine | 4 | -NH-C(O)-O-C(CH₃)₃ |

The compound’s three-dimensional conformation is stabilized by electron delocalization within the imidazole ring and steric interactions between the bulkier tert-butyl group and adjacent substituents.

Molecular Formula and Weight Analysis

The molecular formula of 4-((tert-butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxylic acid is C₁₀H₁₅N₃O₄, yielding a molecular weight of 241.24 g/mol.

Elemental Composition

| Element | Quantity | Contribution to Molecular Weight |

|---|---|---|

| Carbon | 10 | 120.00 g/mol |

| Hydrogen | 15 | 15.00 g/mol |

| Nitrogen | 3 | 42.00 g/mol |

| Oxygen | 4 | 64.00 g/mol |

Total: 241.00 g/mol (rounded to 241.24 g/mol).

The molecular weight aligns with its structural complexity, including the tert-butyl group and imidazole-carboxylic acid backbone.

Physicochemical Characterization

This section evaluates key physical and chemical properties critical for handling, storage, and application.

Melting Point

The compound exhibits a melting point of 200–201°C, as reported in multiple sources. This high melting point reflects strong intermolecular hydrogen bonding between carboxylic acid groups and dipole-dipole interactions involving the Boc-protected amine.

Solubility

| Solvent | Solubility Profile |

|---|---|

| Dimethyl sulfoxide (DMSO) | Slightly soluble |

| Methanol | Slightly soluble |

| Water | Insoluble |

The limited solubility in polar solvents is attributed to the hydrophobic tert-butyl group and the electron-withdrawing nature of the carboxylic acid.

The synthesis of 4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxylic acid requires sophisticated multi-step protocols that establish the core imidazole scaffold with precise substitution patterns [6]. The fundamental approach involves the classical Debus-Radziszewski reaction, which provides excellent regioselectivity for constructing highly substituted imidazole derivatives [27]. This methodology begins with the condensation of appropriate aldehydes, benzyl compounds, and ammonium acetate under controlled conditions to form the imidazole ring system [27].

Contemporary synthetic approaches utilize optimized reaction conditions that significantly improve yields and reaction efficiency [21]. The typical protocol involves heating a mixture of the aldehyde component, benzyl derivative, methylaniline, and ammonium acetate in glacial acetic acid under reflux conditions for extended periods [27]. Research has demonstrated that optimal conditions require temperatures of 80-120°C with reaction times ranging from 8-12 hours to achieve complete conversion [21] [43].

Advanced methodologies employ microwave-assisted synthesis to enhance reaction kinetics and improve overall yields [35]. Microwave irradiation at 150°C for 20 minutes provides superior results compared to conventional heating methods, with yields increasing from 51-55% under classical conditions to 71-77% using microwave heating [35]. The microwave approach also significantly reduces reaction times while maintaining excellent product purity [35].

| Synthesis Method | Temperature (°C) | Reaction Time | Typical Yield (%) | Reference |

|---|---|---|---|---|

| Classical Reflux | 80-120 | 8-12 hours | 51-55 | [21] [35] |

| Microwave-Assisted | 150 | 20 minutes | 71-77 | [35] |

| Optimized Flow | 145 | 2-60 minutes | 70-94 | [5] |

The incorporation of specific functional groups requires careful selection of starting materials and reaction conditions [43]. For methylated imidazole derivatives, the use of 4-methylaniline or 4-methoxyaniline as amine components provides excellent regioselectivity and high yields when combined with appropriate aldehyde precursors [27]. The reaction proceeds through formation of intermediate Schiff bases, followed by cyclization and dehydration to generate the final imidazole product [43].

Modern optimization strategies focus on catalyst selection and reaction medium engineering [21]. The use of urea hydrogen peroxide as a catalyst system demonstrates superior performance compared to traditional catalysts, providing yields up to 87% under mild conditions [21]. Solvent selection plays a crucial role, with ethanol and acetonitrile showing optimal performance for most substrate combinations [21] [43].

tert-Butoxycarbonyl Protection Mechanisms in Amine Functionalization

The tert-butoxycarbonyl protecting group serves as the most widely utilized amine protection strategy in organic synthesis due to its exceptional stability under basic conditions and facile removal under mild acidic conditions [11] [22]. The protection mechanism involves nucleophilic attack of the amine on di-tert-butyl dicarbonate, forming a carbamate linkage that effectively masks the amine reactivity [22] [23].

The protection reaction proceeds through a well-established mechanism where the amine attacks the carbonyl carbon of di-tert-butyl dicarbonate, forming a tetrahedral intermediate [23]. Subsequent elimination of tert-butoxide generates the protected carbamate product with concurrent release of carbon dioxide [23] [24]. This reaction typically achieves quantitative yields under mild conditions using sodium hydroxide or 4-dimethylaminopyridine as base in aqueous or organic solvents [18] [22].

Optimal protection conditions require careful selection of reaction parameters to maximize efficiency and minimize side reactions [18]. The reaction proceeds effectively in various solvents including water, tetrahydrofuran, acetonitrile, and dichloromethane at temperatures ranging from room temperature to 40°C [18] [22]. The use of 1.1-1.5 equivalents of di-tert-butyl dicarbonate with 1-2 equivalents of base typically provides complete protection within 2-6 hours [18].

| Protection Conditions | Temperature (°C) | Time (hours) | Yield (%) | Solvent System |

|---|---|---|---|---|

| Standard Aqueous | 25 | 2-4 | 85-95 | Water/THF |

| Organic Phase | 40 | 1-3 | 90-98 | THF/DCM |

| Flow Conditions | 25-80 | 0.1-1 | 88-95 | MeCN/Acetone |

The deprotection mechanism involves protonation of the carbonyl oxygen followed by elimination of the tert-butyl cation [22] [23]. This process requires acidic conditions, with trifluoroacetic acid in dichloromethane being the most commonly employed system [18] [22]. The resulting tert-butyl carbocation fragments to isobutylene and a proton, while the remaining carbamic acid spontaneously decarboxylates to regenerate the free amine [22] [23].

Alternative deprotection strategies include thermal methods that operate without acid catalysts [30]. Continuous flow thermal deprotection at temperatures between 180-300°C provides excellent yields for a wide range of substrates while avoiding the use of corrosive acids [30] [44]. This approach demonstrates particular utility for acid-sensitive compounds and enables selective deprotection in the presence of other protecting groups [30].

Advanced deprotection methods utilize solid acid catalysts to achieve continuous processing without additional workup steps [44]. Zeolite-based catalysts such as H-BEA provide high yields of deprotected amines at 140°C in tetrahydrofuran with residence times of less than one minute [44]. These heterogeneous systems offer excellent throughput, with processing rates up to 18 millimoles per hour per gram of catalyst [44].

Industrial-Scale Production: Continuous Flow Microreactor Systems

Continuous flow microreactor technology represents a paradigm shift in industrial organic synthesis, offering superior process control, enhanced safety, and improved efficiency compared to traditional batch reactors [10] [19]. These systems provide exceptional heat and mass transfer characteristics due to their high surface area to volume ratios, enabling precise temperature control and rapid mixing [10] [31].

The fundamental advantages of continuous flow systems include enhanced reaction kinetics, reduced reaction times, and improved product selectivity [19]. Flow reactors eliminate the need for large-scale pressurized vessels and reduce the inventory of hazardous materials by processing small volumes continuously [19]. This approach significantly improves process safety while enabling reactions at temperatures and pressures that would be prohibitive in batch systems [19].

Modern microreactor designs incorporate advanced features such as integrated temperature control, pressure regulation, and real-time monitoring capabilities [26] [42]. Silicon-based microfabrication techniques enable the construction of reactors with precise channel dimensions and integrated heating elements [42]. These systems can operate at pressures up to 200 bar and temperatures exceeding 250°C while maintaining excellent temperature uniformity [19] [42].

| Reactor Type | Channel Width (μm) | Operating Temperature (°C) | Operating Pressure (bar) | Throughput (g/day) |

|---|---|---|---|---|

| Lab-Scale | 200-500 | 25-150 | 1-50 | 1-100 |

| Pilot-Scale | 500-1250 | 25-200 | 1-100 | 100-1000 |

| Production-Scale | 1000-5000 | 25-250 | 1-200 | 1000-10000 |

Scale-up strategies for continuous flow systems focus on maintaining consistent dimensionless numbers and flow regimes across different reactor sizes [26]. The approach involves geometric scaling of channel dimensions while preserving heat and mass transfer characteristics [26]. This methodology enables predictable scale-up from laboratory to production scale with minimal process development effort [26].

Process intensification through continuous flow technology provides significant environmental and economic benefits [10]. Energy consumption reductions of 50-80% are commonly achieved compared to batch processes due to improved heat integration and reduced processing times [10]. The elimination of lengthy heating and cooling cycles, combined with reduced solvent requirements, contributes to substantial sustainability improvements [10].

Advanced flow systems incorporate automated sampling, dilution, and analysis capabilities for real-time process monitoring [30]. These systems enable continuous quality control and rapid optimization of reaction conditions without interrupting production [30]. Integration with artificial intelligence and machine learning algorithms provides predictive process control and automatic optimization capabilities [10].

Purification Techniques: Reverse-Phase HPLC and Gradient Elution Optimization

Reverse-phase high-performance liquid chromatography represents the gold standard for purification of 4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxylic acid and related compounds [8] [32]. This technique provides exceptional resolution for compounds with similar polarities while offering excellent loading capacity and reproducibility [32]. The separation mechanism relies on differential partitioning between the hydrophobic stationary phase and the polar mobile phase [25] [28].

Optimal column selection requires careful consideration of stationary phase characteristics and particle size [32]. C18 columns with particle sizes of 3-5 micrometers provide excellent resolution for imidazole derivatives while maintaining reasonable back pressures [32]. Alternative stationary phases such as cyano-based columns offer complementary selectivity for compounds with specific functional groups [9].

Gradient elution optimization involves systematic variation of mobile phase composition to achieve optimal separation [41] [45]. The typical approach begins with a scouting gradient of 5-100% organic modifier over 20 minutes using volatile buffer systems [41]. Initial optimization focuses on determining the retention times of first and last eluting peaks to establish appropriate gradient boundaries [41] [45].

| Gradient Parameter | Initial Conditions | Optimized Conditions | Improvement Factor |

|---|---|---|---|

| Gradient Slope (%/min) | 4.75 | 2.5-3.5 | 1.5-2.0 |

| Flow Rate (mL/min) | 1.0 | 0.8-1.2 | 1.2-1.5 |

| Column Temperature (°C) | 25 | 40-80 | 2.0-3.0 |

| Buffer Concentration (mM) | 10 | 5-20 | 1.5-2.5 |

Advanced gradient strategies employ step gradients to improve separation efficiency and reduce analysis time [14] [15]. Step gradients provide superior resolution for closely eluting peaks by maintaining optimal mobile phase strength for specific retention windows [14]. This approach typically improves peak capacity by 20-40% compared to linear gradients while reducing overall analysis time [15].

Method transfer and scale-up considerations require careful attention to system-specific parameters such as gradient dwell volume and column equilibration time [45]. Modern HPLC systems incorporate automated method transfer calculators that account for differences in system configuration and ensure reproducible results across different instruments [32] [45].

Preparative-scale purification requires optimization of loading conditions and fraction collection strategies [32]. Peak-based fraction collection with time slicing enables targeted collection of high-purity fractions while maximizing recovery [32]. Typical preparative conditions achieve purities exceeding 99% with recoveries of 55-75% depending on the complexity of the starting mixture [32].

Temperature optimization plays a crucial role in method development, particularly for thermally stable compounds [32]. Elevated temperatures of 40-80°C improve peak shape and resolution while reducing analysis time [32]. The use of chaotropic agents such as urea in the mobile phase prevents secondary structure formation and improves separation efficiency [32].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant